N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H12N4O2S and its molecular weight is 336.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
- A study by Gilani et al. (2011) synthesized derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide, closely related to the compound . These derivatives displayed moderate to good antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (Gilani et al., 2011).
Anticancer Evaluation
- Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating potential applications in cancer treatment (Ravinaik et al., 2021).
Nematocidal Activity
- Liu et al. (2022) reported on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. They demonstrated good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential use in agricultural pest control (Liu et al., 2022).
Antioxidant Properties
- Al-Haidari and Al-Tamimi (2021) synthesized new derivatives of thiadiazole and oxadiazole and studied their antioxidant effects. These compounds, related to the compound of interest, showed promising results as antioxidants (Al-Haidari & Al-Tamimi, 2021).
Anti-Inflammatory and Antiproliferative Agents
- Rapolu et al. (2013) developed 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles that demonstrated anti-inflammatory and anti-proliferative activities. These findings suggest potential therapeutic applications for the compound (Rapolu et al., 2013).
Corrosion Inhibition
- Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, indicating potential industrial applications in corrosion prevention (Ammal et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, resulting in a variety of biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-3-2-4-12(7-10)16-20-21-17(23-16)19-15(22)11-5-6-13-14(8-11)24-9-18-13/h2-9H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZOLKNVPLQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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